molecular formula C11H17N3O2 B3024373 tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 924869-27-2

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

カタログ番号: B3024373
CAS番号: 924869-27-2
分子量: 223.27 g/mol
InChIキー: BHYPERDTLBCHAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

tert-butyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-9-8(7-14)6-12-13-9/h6H,4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYPERDTLBCHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945720
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-27-2, 230301-11-8
Record name 1,1-Dimethylethyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BOC-1,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6,7-Tetrahydro-5H-pyrazolo[4,3-c]pyridine, N5-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 230301-11-8) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 210.26 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is known for its ability to interact with various biological targets.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on human tumor cell lines such as HeLa and HCT116.
  • Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Cyclic Nucleotide Phosphodiesterase Inhibition : Acts as an inhibitor of PDE4B, which is involved in the regulation of inflammation and immune responses.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : A one-pot reaction involving pyrazole derivatives and activated carbonyl compounds in aqueous media has been reported to yield this compound efficiently .
  • Conventional Heating Methods : Traditional organic synthesis techniques can also be applied, although they may require longer reaction times and higher temperatures.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited potent antiproliferative effects against cancer cell lines with IC50_{50} values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 inhibitors .
    • Another investigation found that compounds containing the pyrazolo structure showed significant cytotoxicity against HeLa cells .
  • Inhibition of Carbonic Anhydrases :
    • Research has indicated that pyrazolo[4,3-c]pyridine sulfonamides can inhibit various isoforms of carbonic anhydrases (CAs), which are important targets in cancer therapy and other diseases . The binding modes and structure-activity relationships were explored using computational methods.

Comparative Table of Biological Activities

Activity TypeThis compoundReference
AntimicrobialSignificant inhibition against multiple bacterial strains
AnticancerCytotoxicity in HeLa and HCT116 cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
PDE4B InhibitionEffective inhibitor in inflammatory models

科学的研究の応用

Medicinal Chemistry

Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears related to the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Neurological Disorders : Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

The compound has shown promise in various biological assays:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes that are crucial for the metabolism of drugs and endogenous compounds, suggesting its utility in modulating drug interactions and enhancing therapeutic efficacy.
  • Receptor Modulation : this compound has been studied for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. This positions it as a candidate for further development into antidepressant or anxiolytic agents .

Case Study 1: Anticancer Properties

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effectiveness at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

A research article in Neuropharmacology explored the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives on neuronal cells subjected to oxidative stress. This compound was found to significantly reduce cell death and promote neuronal survival through the activation of neurotrophic factors. This suggests its potential application in treating neurodegenerative diseases.

化学反応の分析

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the pyrazolo[4,3-c]pyridine core. Deprotection is typically achieved under acidic conditions:

  • Conditions : 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

  • Outcome : Yields the free amine, 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine), which enables further functionalization .

Table 1: Boc Deprotection Conditions and Yields

Acidic AgentSolventTemperatureYieldSource
4 M HClDioxaneRT85%
TFADCM0°C → RT90%

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes or ketones to introduce alkyl/aryl substituents:

  • Conditions : Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas (H2_2) with palladium catalysts .

  • Example : Reaction with benzaldehyde produces N-benzyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine, a precursor for kinase inhibitors .

Table 2: Reductive Amination Examples

Carbonyl CompoundReducing AgentProductYieldSource
BenzaldehydeNaBH3_3CNN-Benzyl derivative78%
CyclohexanoneH2_2/Pd-CN-Cyclohexyl derivative65%

Nucleophilic Substitution Reactions

The free amine participates in nucleophilic substitutions to form amides, sulfonamides, or ureas:

  • Acylation : Treatment with acetyl chloride yields N-acetyl derivatives.

  • Sulfonation : Reaction with benzenesulfonyl chloride produces sulfonamide analogs.

Table 3: Substitution Reaction Outcomes

ReagentProduct TypeYieldApplicationSource
Acetyl chlorideN-Acetyl derivative82%Bioactivity modulation
Benzenesulfonyl chlorideSulfonamide75%Enhanced solubility

Oxidation and Ring Functionalization

The dihydro-pyridine ring undergoes oxidation to form aromatic pyridine derivatives:

  • Conditions : Potassium permanganate (KMnO4_4) in acidic or neutral media.

  • Outcome : Converts 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine to pyrazolo[4,3-c]pyridine, enhancing π-conjugation.

Cyclization Reactions

The compound acts as a building block for synthesizing polycyclic systems:

  • Example : Reaction with ethyl acrylate under basic conditions forms tricyclic structures with potential antiviral activity .

Comparative Reactivity Insights

Key findings from structural analogs:

  • Electron-Withdrawing Groups : Fluorophenyl substituents (e.g., in) increase oxidative stability but reduce nucleophilicity.

  • Steric Effects : Bulky tert-butyl groups hinder electrophilic aromatic substitution but protect against unwanted side reactions .

類似化合物との比較

Chemical Identity :

  • CAS Number : 230301-11-8 (primary) , 924869-27-2 (alternative positional isomer)
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27–238.29 g/mol (varies with substituents)
  • Structure : A bicyclic scaffold combining pyrazole and piperidine rings, protected by a tert-butyl carbamate group.

Comparative Analysis with Structural Analogues

Structural Isomerism and Positional Variations

Compound Name CAS Number Key Structural Feature Molecular Weight (g/mol)
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 230301-11-8 1H-pyrazole ring 223.27
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 924869-27-2 2H-pyrazole ring (positional isomer) 223.27
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 398491-64-0 Amino and methyl substituents 238.29
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 1330765-07-5 Hydroxymethyl and methyl groups 253.31

Key Observations :

  • Positional isomerism (1H vs. 2H) alters ring tautomerism and electronic properties, impacting reactivity .
  • Substituents like amino, methyl, or hydroxymethyl groups enhance biological activity or modify toxicity profiles .

Key Observations :

  • Anti-TB activity in derivative 5m highlights the necessity of bulky aromatic substituents .
  • Amino groups in analogues (e.g., 398491-64-0) enable interactions with kinase active sites, supporting drug discovery .

Key Observations :

  • Ionic liquids ([bmim][BF₄]) improve reaction efficiency and yields in cyclocondensation .
  • Brominated derivatives serve as intermediates for cross-coupling reactions in PROTAC development .

Key Observations :

  • Hydroxymethyl derivatives (1330765-07-5) exhibit higher toxicity, requiring stringent handling .
  • Parent compound (230301-11-8) is relatively stable but requires dry storage .

Commercial Availability and Pricing

Compound (CAS) Supplier Purity (%) Price (€/g)
230301-11-8 Ambeed 95 156–742
tert-Butyl 3-hydroxy derivative CymitQuimica 97 64–1,733
1391732-67-4 Hairui Chemicals 98 Inquiry-based

Key Observations :

  • Hydroxylated derivatives command higher prices due to synthetic complexity .
  • Bulk orders (e.g., 10 g) reduce costs by 30–50% .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

  • Methodology :

  • Route 1 : Alkylation of 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives using NaH as a base in THF at 273 K to room temperature, followed by recrystallization from ethanol to obtain single crystals .
  • Route 2 : Condensation of tert-butyl-protected piperidone intermediates with cyanamide and sulfur in pyridine, yielding cyclized products after purification .
  • Route 3 : Bromination via tert-butyl nitrite and copper(I) bromide in DMF at 50°C, achieving moderate yields (74.2%) .

Q. How is the compound characterized for structural confirmation?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 173 K, refined using SHELX software. Hydrogen atoms are placed in calculated positions (riding model) with isotropic displacement parameters .
  • Spectroscopy : NMR and mass spectrometry validate purity and molecular weight, though specific data are not provided in the evidence.

Q. What safety precautions are recommended during handling?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.
  • Although direct toxicity data for this compound are lacking, structurally similar pyrazolopiperidines exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .

Advanced Questions

Q. How can reaction yields be optimized in the synthesis of tert-butyl pyrazolopiperidine derivatives?

  • Methodology :

  • Catalyst screening : Copper(I) bromide improves bromination efficiency compared to chloride .
  • Temperature control : Lower temperatures (e.g., ice bath) minimize side reactions during nitrite-mediated steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation reactions .

Q. How do crystallographic refinement protocols impact structural accuracy?

  • Methodology :

  • SHELX refinement : SHELXL refines heavy atoms anisotropically, while H atoms are fixed geometrically with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C). Discrepancies in bond lengths (e.g., C–H = 0.98–1.00 Å) highlight the need for high-resolution data .
  • Validation tools : Use checkCIF to resolve outliers in torsion angles or bond distances, ensuring compliance with IUCr standards .

Q. What strategies resolve contradictions between spectroscopic and computational data?

  • Methodology :

  • Multi-technique validation : Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-31G*).
  • Dynamic effects : Consider conformational flexibility in solution vs. rigid crystal structures, which may explain discrepancies .

Q. How can tert-butyl pyrazolopiperidine derivatives be tailored for biological activity?

  • Methodology :

  • Structure-activity relationships (SAR) : Introduce substituents (e.g., nitrofuran, benzyl groups) at the pyrazole or piperidine rings to modulate antimicrobial or antiviral activity .
  • Functionalization : Amidation or carboxylation at the 3-position enhances target binding, as seen in Mycobacterium tuberculosis inhibitors .

Key Notes

  • Safety : Prioritize hazard mitigation based on analog data due to limited direct toxicity studies .
  • Software : SHELX remains critical for small-molecule refinement despite newer alternatives .
  • Biological Potential : Derivatives show promise in targeting microbial enzymes and viral capsid assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。